molecular formula C15H22N2O3S B5789753 N-butyl-3-(1-pyrrolidinylsulfonyl)benzamide

N-butyl-3-(1-pyrrolidinylsulfonyl)benzamide

Cat. No. B5789753
M. Wt: 310.4 g/mol
InChI Key: VJRCFPQAHXGHNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-3-(1-pyrrolidinylsulfonyl)benzamide, also known as NS8593, is a chemical compound that has gained attention in scientific research due to its potential pharmacological and therapeutic applications. NS8593 is a selective modulator of small-conductance Ca2+-activated K+ (SK) channels, which are important for regulating neuronal excitability and synaptic transmission.

Mechanism of Action

N-butyl-3-(1-pyrrolidinylsulfonyl)benzamide selectively modulates SK channels, which are important for regulating neuronal excitability and synaptic transmission. SK channels are activated by an increase in intracellular Ca2+ levels, which leads to hyperpolarization of the cell membrane and a decrease in neuronal excitability. This compound enhances the activity of SK channels by increasing their sensitivity to Ca2+.
Biochemical and Physiological Effects:
This compound has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been shown to improve cognitive function and reduce motor deficits in animal models of Parkinson's disease. Additionally, this compound has been investigated for its potential use in treating epilepsy and neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of using N-butyl-3-(1-pyrrolidinylsulfonyl)benzamide in lab experiments is its selectivity for SK channels, which allows for more specific targeting of neuronal signaling pathways. However, one limitation is that this compound may have off-target effects on other ion channels and receptors, which could complicate data interpretation.

Future Directions

There are several future directions for N-butyl-3-(1-pyrrolidinylsulfonyl)benzamide research. One area of focus is the development of more selective SK channel modulators that have fewer off-target effects. Additionally, this compound could be investigated for its potential use in treating other neurological disorders such as multiple sclerosis and traumatic brain injury. Finally, this compound could be used as a tool for investigating the role of SK channels in neuronal signaling and synaptic plasticity.

Synthesis Methods

N-butyl-3-(1-pyrrolidinylsulfonyl)benzamide can be synthesized by a multi-step process involving the reaction of 3-aminobenzoic acid with butylamine, followed by the addition of pyrrolidine and sulfonyl chloride. The final product is obtained by purification through column chromatography and recrystallization.

Scientific Research Applications

N-butyl-3-(1-pyrrolidinylsulfonyl)benzamide has been used in various scientific research studies due to its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. Additionally, this compound has been investigated for its potential use in treating neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.

properties

IUPAC Name

N-butyl-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-2-3-9-16-15(18)13-7-6-8-14(12-13)21(19,20)17-10-4-5-11-17/h6-8,12H,2-5,9-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRCFPQAHXGHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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